molecular formula C23H47N3O3 B13763363 Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- CAS No. 67970-23-4

Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-

Cat. No.: B13763363
CAS No.: 67970-23-4
M. Wt: 413.6 g/mol
InChI Key: DHUMLDQZOQCRKP-UHFFFAOYSA-N
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Description

Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- is a complex organic compound with the molecular formula C22H46N2O2. It is known for its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its diverse chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- typically involves the reaction of octadecanoic acid with N-(2-hydroxyethyl)ethylenediamine. The reaction is carried out in the presence of a solvent such as xylene, and the mixture is refluxed at 140°C for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Scientific Research Applications

Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential role in biological systems, including cell signaling and membrane structure.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. The hydrocarbon chain allows it to integrate into lipid membranes, influencing membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(2-Hydroxyethyl)amino]ethyl]octadecanamide
  • N-Stearoyl-N’-(2-hydroxyethyl)ethylenediamine
  • N-(2-Hydroxyethyl)-N’-stearoylethylenediamine

Uniqueness

Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- is unique due to its specific functional groups and long hydrocarbon chain, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring amphiphilic molecules .

Properties

CAS No.

67970-23-4

Molecular Formula

C23H47N3O3

Molecular Weight

413.6 g/mol

IUPAC Name

N-[2-[carbamoyl(2-hydroxyethyl)amino]ethyl]octadecanamide

InChI

InChI=1S/C23H47N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)25-18-19-26(20-21-27)23(24)29/h27H,2-21H2,1H3,(H2,24,29)(H,25,28)

InChI Key

DHUMLDQZOQCRKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)C(=O)N

Origin of Product

United States

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